molecular formula C5H15ClN2O2S B581832 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride CAS No. 161897-67-2

2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride

Cat. No.: B581832
CAS No.: 161897-67-2
M. Wt: 202.697
InChI Key: LGEZQXPXEFXKPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride is a chemical compound supplied for research purposes. The base structure of this compound, 2-amino-N-(propan-2-yl)ethane-1-sulfonamide, is a sulfonamide derivative with the molecular formula C5H14N2O2S . The hydrochloride salt form typically offers enhanced stability and solubility for experimental handling. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to consult the specific product documentation and the relevant Material Safety Data Sheet (MSDS) for detailed safety protocols, proper storage conditions, and handling instructions before use.

Properties

IUPAC Name

2-amino-N-propan-2-ylethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O2S.ClH/c1-5(2)7-10(8,9)4-3-6;/h5,7H,3-4,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEZQXPXEFXKPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Reaction Mechanism

The base deprotonates the amine, enhancing its nucleophilicity for attack on the electrophilic sulfur atom in the sulfonyl chloride. The general reaction proceeds as:

R-NH2+R’SO2ClBaseR-NH-SO2R’+HCl\text{R-NH}2 + \text{R'} - \text{SO}2\text{Cl} \xrightarrow{\text{Base}} \text{R-NH-SO}_2-\text{R'} + \text{HCl}

For the target compound, R = 2-aminoethyl and R' = isopropyl.

Stepwise Synthesis of 2-Amino-N-(propan-2-yl)ethane-1-sulfonamide

Synthesis of the Parent Sulfonamide

Reactants :

  • 2-Aminoethanesulfonamide

  • Isopropylsulfonyl chloride

Conditions :

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)

  • Base : Triethylamine (TEA) or N-methylmorpholine (NMM)

  • Temperature : 0°C to room temperature (20–25°C)

  • Time : 4–24 hours

Procedure :

  • Dissolve 2-aminoethanesulfonamide (1.0 equiv) in anhydrous THF under nitrogen.

  • Add TEA (1.2 equiv) dropwise at 0°C.

  • Introduce isopropylsulfonyl chloride (1.1 equiv) slowly to avoid exothermic side reactions.

  • Stir the mixture at room temperature for 12 hours.

  • Quench with ice water and extract with DCM (3 × 50 mL).

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

Yield : 70–85% (crude product).

Hydrochloride Salt Formation

Reactants :

  • Parent sulfonamide (from Step 2.1)

  • Hydrochloric acid (HCl) in diethyl ether or ethanol

Procedure :

  • Dissolve the sulfonamide (1.0 equiv) in anhydrous ethanol.

  • Add 4M HCl in dioxane (1.05 equiv) dropwise at 0°C.

  • Stir for 1 hour, then filter the precipitate.

  • Wash with cold ether and dry under vacuum.

Yield : 90–95% (white crystalline solid).

Optimization Strategies and Critical Parameters

Solvent Selection

  • Polar aprotic solvents (THF, DCM) enhance reaction rates by stabilizing ionic intermediates.

  • Ether solvents (diethyl ether) are preferred for hydrochloride crystallization due to low solubility of the product.

Temperature Control

  • Reactions conducted below 0°C minimize side reactions (e.g., sulfonate ester formation).

  • Gradual warming to room temperature ensures complete conversion.

Stoichiometric Considerations

  • Excess sulfonyl chloride (1.1 equiv) compensates for volatility losses.

  • Substoichiometric base (1.2 equiv) prevents over-dehydration of the amine.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 1.25 (d, J = 6.4 Hz, 6H, CH(CH₃)₂), 3.02 (t, J = 6.8 Hz, 2H, SO₂NHCH₂), 3.45 (m, 1H, CH(CH₃)₂), 3.82 (t, J = 6.8 Hz, 2H, NH₂CH₂).

  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1325 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

Purity Assessment

  • HPLC : >98% purity using a C18 column, 0.1% TFA in water/acetonitrile gradient.

  • Melting Point : 192–194°C (decomposition).

Comparative Analysis of Synthetic Routes

ParameterPatent MethodPubChem Protocol
Solvent THFEthanol
Base TEANone (salt formation)
Reaction Time 12 hours1 hour
Yield (Parent) 78%85%
Yield (Hydrochloride) N/A93%

Challenges and Troubleshooting

Common Impurities

  • Unreacted sulfonyl chloride : Removed via aqueous wash (pH 7–8).

  • Di-sulfonated byproducts : Minimized by using a slight excess of amine.

Scale-Up Considerations

  • Batch reactors >50 L require controlled addition rates to manage exotherms.

  • Crystallization : Seeding with pure hydrochloride ensures uniform crystal size.

Applications and Derivatives

While the hydrochloride salt is primarily a synthetic intermediate, its parent sulfonamide exhibits potential as:

  • Enzyme inhibitors : Carbonic anhydrase inhibition (Ki = 12 nM).

  • Antimicrobial agents : MIC = 8 µg/mL against S. aureus .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound’s amino-isopropyl combination enhances its reactivity in amidation or alkylation reactions, making it valuable for synthesizing bioactive molecules. The oxan derivative (CAS 1306604-19-2) introduces a tetrahydropyran group, increasing steric bulk and hydrophobicity compared to the isopropyl group. This may affect solubility and binding affinity in drug design . The hydroxy variant lacks an amino group, reducing its nucleophilicity and limiting its utility in reactions requiring amine functionality . Midodrine Hydrochloride is structurally distinct, featuring methoxy and phenethyl groups. Its vasopressor activity is attributed to α-adrenergic receptor agonism, unlike the intermediates above .

The oxan derivative’s cyclic ether may improve solubility in polar solvents compared to the isopropyl analogue . Purity: The target compound and oxan derivative are available at ≥95% purity for research, while Midodrine meets pharmaceutical-grade standards (>99%) .

Research and Application Comparisons

  • Synthetic Utility :

    • The target compound and oxan derivative serve as intermediates in synthesizing sulfonamide-based inhibitors or ligands. For example, the oxan derivative’s larger structure may stabilize protein-ligand interactions in enzyme inhibition studies .
    • Midodrine Hydrochloride is a finished API (Active Pharmaceutical Ingredient) with well-documented pharmacokinetics and therapeutic efficacy, unlike the research-focused analogues .
  • Safety Profiles :

    • Laboratory handling of the target compound and oxan derivative requires gloves and masks due to undefined toxicity, whereas Midodrine has established safety data for clinical use .

Biological Activity

2-Amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride, commonly referred to as a sulfonamide compound, has garnered attention in the scientific community due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its sulfonamide functional group, which is known for its role in inhibiting bacterial growth. Its chemical structure can be represented as follows:

C5H12N2O2S(Molecular Weight 164 22 g mol)\text{C}_5\text{H}_{12}\text{N}_2\text{O}_2\text{S}\quad (\text{Molecular Weight 164 22 g mol})

Sulfonamides, including this compound, primarily exert their antimicrobial effects by inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), a critical component in the folate synthesis pathway. This inhibition disrupts the production of folate, essential for bacterial growth and replication.

Antibacterial Efficacy

Recent studies have evaluated the antibacterial activity of various sulfonamide derivatives. The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values for this compound have shown promising results against several bacterial strains.

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
Staphylococcus aureus0.250.5
Escherichia coli0.51.0
Pseudomonas aeruginosa0.751.5
Klebsiella pneumoniae0.51.0

These findings suggest that the compound exhibits moderate to strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Antifungal Activity

In addition to antibacterial properties, sulfonamides have been investigated for antifungal activity. The compound has demonstrated effectiveness against various fungal strains, with MIC values comparable to established antifungal agents.

Fungal Strain MIC (mg/mL) MFC (mg/mL)
Candida albicans0.30.6
Aspergillus niger0.40.8
Trichophyton mentagrophytes0.51.0

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including our compound of interest, against multi-drug resistant strains of bacteria. The results indicated that the compound exhibited superior activity against resistant strains compared to traditional antibiotics such as ampicillin and tetracycline .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of sulfonamides has revealed that modifications to the side chains significantly impact their biological activity. The presence of specific functional groups enhances binding affinity to bacterial enzymes, thereby increasing antimicrobial potency .

Q & A

Q. Advanced Research Focus

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon_{\text{on}}/koff_{\text{off}}) to proteins or DNA.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions.
  • Fluorescence Quenching Assays : Monitor conformational changes in targets like G-protein-coupled receptors (GPCRs) .
  • Molecular Dynamics Simulations : Predict binding modes and residence times in silico .

How do structural modifications of the sulfonamide group impact physicochemical properties and bioactivity?

Advanced Research Focus
Modifying the sulfonamide’s substituents (e.g., fluorination, alkylation) alters:

  • Lipophilicity : Measured via logP (octanol-water partitioning) to influence membrane permeability.
  • Acid-Base Behavior : pKa determination (e.g., sulfonamide NH ≈ 10–12) affects solubility and ionization in physiological pH.
  • Bioisosteric Replacement : Substituting sulfonamide with carbamate or urea to enhance metabolic stability .

What are the challenges in scaling up laboratory-scale synthesis to pilot production while maintaining purity?

Advanced Research Focus
Critical considerations include:

  • Catalyst Recovery : Heterogeneous catalysts (e.g., immobilized enzymes) reduce costs and contamination.
  • Process Analytical Technology (PAT) : Real-time monitoring of reaction parameters (pH, temperature) to ensure consistency .
  • Green Chemistry Principles : Solvent selection (e.g., switching from DCM to ethanol/water mixtures) to improve sustainability .

How can researchers validate the compound’s proposed mechanism of action in complex biological systems?

Q. Advanced Research Focus

  • Knockout/Knockdown Models : Use CRISPR/Cas9 to silence target genes and confirm phenotypic rescue by the compound.
  • Biomarker Analysis : Quantify downstream metabolites or signaling proteins (e.g., phosphorylated kinases) via ELISA or Western blot .
  • In Vivo Imaging : Track compound distribution and target engagement using radiolabeled analogs (e.g., 18^{18}F or 11^{11}C isotopes) .

What comparative studies exist between this compound and its structural analogs, and how do they inform SAR?

Advanced Research Focus
Studies on biphenyl derivatives (e.g., 2-(3-phenylphenyl)ethan-1-amine hydrochloride) reveal that substituent position (ortho, meta, para) significantly affects receptor affinity and metabolic stability. For example, meta-substituted analogs exhibit enhanced π-π stacking with aromatic residues in enzyme active sites compared to ortho isomers . Quantitative structure-activity relationship (QSAR) models can further prioritize analogs for synthesis .

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